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DI(Tert-butylperoxyisopropyl)benzene

Cat. No.: B14876896
M. Wt: 338.5 g/mol
InChI Key: LABVSEXGUJJTOX-UHFFFAOYSA-N
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Description

Significance of Organic Peroxides in Polymer Chemistry Research

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org The defining characteristic of these compounds is the relatively weak oxygen-oxygen single bond, which readily breaks to form highly reactive free radicals (RO•). wikipedia.orgmit.edu This inherent reactivity makes organic peroxides indispensable in polymer chemistry research and industrial applications. mit.eduiloencyclopaedia.org

One of their primary roles is as radical initiators for polymerization processes. wikipedia.orgglobal-talke.com They are essential in the production of a vast range of polymers, including polyethylene (B3416737), polypropylene (B1209903), and polyester (B1180765) resins, by converting monomers into long polymer chains. global-talke.com The rate of polymerization can be precisely controlled by selecting the appropriate peroxide and adjusting the temperature. wikipedia.orgencyclopedia.pub

Beyond initiation, organic peroxides are utilized for modifying existing polymers. wikipedia.org Processes such as grafting, visbreaking (viscosity breaking), and cross-linking to create thermoset materials rely on the free radicals generated by peroxides. wikipedia.org These modifications can significantly enhance the properties of the final polymer product. nbinno.com

The concept of "active oxygen content" is a useful metric for comparing the relative concentration of peroxy groups in different formulations, which correlates with the energy content of the peroxide. wikipedia.orgencyclopedia.pub

Historical Context of DI(Tert-butylperoxyisopropyl)benzene in Radical Initiated Processes

While specific historical timelines for the initial synthesis and commercialization of this compound are not extensively detailed in the provided search results, its development can be situated within the broader history of organic peroxides in polymer science. The industrial use of organic peroxides as polymerization initiators became widespread in the mid-20th century with the expansion of the plastics and rubber industries. iloencyclopaedia.org

This compound, often referred to by trade names such as Perkadox 14S or Luperox 802, emerged as a significant advancement over more traditional peroxides like dicumyl peroxide (DCP). nbinno.comlongchangchemical.com A key advantage of this compound is its significantly reduced odor profile during processing and in the final product, leading to it being known as an "odorless DCP" substitute. nbinno.comlongchangchemical.com This characteristic is particularly important in applications where odor is a critical concern, such as in consumer goods and footwear. nbinno.com

The compound's efficiency, requiring approximately two-thirds the amount compared to DCP for a similar cross-linking effect, also contributed to its adoption in various industrial processes. longchangchemical.com

Scope of Academic Research on this compound

Academic research on this compound has focused on its application and effects in modifying a variety of polymers. Studies have investigated its role as a crosslinking agent to improve the rheological, mechanical, and thermal properties of polymers such as poly(butylene adipate-co-butylene terephthalate) (PBAT) and poly(lactic acid) (PLA). researchgate.net Research has shown that cross-linking with this peroxide can enhance the modulus, complex viscosity, and thermal stability of these biodegradable polymers. researchgate.net

Another significant area of research is its use in the modification of polypropylene (PP). nbinno.com It is employed as a degradation agent to precisely control the melt flow rate (MFR) of polypropylene, which is crucial for producing high-quality fiber-grade PP for applications like non-woven fabrics and melt-blown technologies. nouryon.comnbinno.comnbinno.com Academic studies explore how the concentration of the peroxide influences the final viscosity and molecular weight of the polypropylene. nouryon.com

Furthermore, research extends to its function as an initiator for grafting reactions, such as maleic anhydride (B1165640) (MAH) grafting onto polypropylene, which enhances properties like adhesion and compatibility with other materials. nbinno.com Studies also examine its effectiveness in crosslinking various types of rubber, including silicone rubber, ethylene-propylene-diene monomer (EPDM) rubber, and nitrile rubber, often in comparison to other peroxides. chinalookchem.comlongchangchemical.com The thermal decomposition behavior and kinetics of related peroxides are also a subject of academic inquiry to understand the generation of free radicals and ensure safe handling. researchgate.netresearchgate.net

Interactive Table: Research Applications of this compound

Polymer System Application/Effect Studied Research Findings
Polypropylene (PP) Melt Flow Rate (MFR) Modification / Degradation Agent Precisely controls MFR for fiber-grade PP and melt-blown applications. nouryon.comnbinno.comnbinno.com
Poly(lactic acid) (PLA) Crosslinking Agent Improves thermal stability and mechanical properties. researchgate.net
Poly(butylene adipate-co-butylene terephthalate) (PBAT) Crosslinking Agent Enhances modulus, complex viscosity, and crystallization. researchgate.net
High-Density Polyethylene (HDPE) Crosslinking Agent Improves cross-linking degree, heat resistance, and mechanical properties. researchgate.net
Rubbers (e.g., EPDM, Silicone, Nitrile) Crosslinking/Vulcanizing Agent Provides efficient crosslinking with reduced odor compared to DCP. chinalookchem.comlongchangchemical.com
Hydrogenated Nitrile Butadiene Rubber (HNBR) Crosslinking Agent in Composites Used with co-agents to create a three-dimensional network structure. acs.orgacs.org

Source: chinalookchem.comnouryon.comlongchangchemical.comresearchgate.netnbinno.comnbinno.comacs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O4 B14876896 DI(Tert-butylperoxyisopropyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

1,3-bis(1-tert-butylperoxypropan-2-yl)benzene

InChI

InChI=1S/C20H34O4/c1-15(13-21-23-19(3,4)5)17-10-9-11-18(12-17)16(2)14-22-24-20(6,7)8/h9-12,15-16H,13-14H2,1-8H3

InChI Key

LABVSEXGUJJTOX-UHFFFAOYSA-N

Canonical SMILES

CC(COOC(C)(C)C)C1=CC(=CC=C1)C(C)COOC(C)(C)C

Origin of Product

United States

Thermal Decomposition Mechanisms and Radical Chemistry

Homolytic Cleavage of Peroxide Bonds in DI(Tert-butylperoxyisopropyl)benzene

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the relatively weak oxygen-oxygen (O-O) bonds within the two peroxide groups. This bond scission is initiated by the input of thermal energy, leading to the formation of radical species. Due to the symmetrical nature of the starting molecule, this cleavage results in the generation of two identical alkoxy radicals.

Upon heating, the O-O peroxide bond, which is the most labile bond in the this compound molecule, breaks homolytically. This process leads to the formation of a diradical species where each of the original peroxy groups is converted into an alkoxy radical. Specifically, the decomposition of one molecule of this compound yields two cumyloxy-type radicals attached to the central benzene (B151609) ring. These primary alkoxy radicals are highly energetic and reactive intermediates that drive the subsequent decomposition pathways. researchgate.net

Once formed, the primary alkoxy radicals are prone to undergo further fragmentation through a process known as beta-scission. researchgate.net This reaction involves the cleavage of a carbon-carbon bond at the beta position relative to the oxygen atom bearing the radical. This process is a common pathway for tertiary alkoxy radicals and leads to the formation of a more stable ketone and an alkyl radical. researchgate.net

The radical species generated during the thermal decomposition of this compound can engage in a variety of subsequent reactions, leading to a complex mixture of byproducts. The highly reactive methyl radicals can abstract hydrogen atoms from other molecules to form methane (B114726) (CH₄). Alternatively, two methyl radicals can combine to form ethane (B1197151) (C₂H₆). wikipedia.org

The other major product from the beta-scission reaction is acetone (B3395972) ((CH₃)₂CO). wikipedia.org The formation of tert-Butanol is also a common byproduct, resulting from the hydrogen abstraction by the primary alkoxy radicals. nouryon.com A significant byproduct specific to the decomposition of this compound is Bis(2-hydroxyisopropyl)benzene. nouryon.com

Beta-Scission Pathways of Alkoxy Radicals

Kinetic Studies of Thermal Decomposition of this compound

The thermal decomposition of organic peroxides like this compound is an exothermic process, and understanding its kinetics is crucial for safe handling and application. doi.org Kinetic studies typically focus on determining parameters such as the activation energy (Ea) and the pre-exponential factor (A), which describe the temperature dependence of the decomposition rate. The decomposition of many organic peroxides follows first-order kinetics. doi.orgresearchgate.net

A key parameter derived from kinetic studies is the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can lead to a thermal runaway. nouryon.com For this compound, the SADT has been determined to be 80°C. nouryon.com

Kinetic Parameters for the Thermal Decomposition of this compound and a Related Peroxide
CompoundParameterValueMethod
This compoundSADT80°C (176°F)Heat Accumulation Storage Test
Di-tert-butyl peroxide (for comparison)Activation Energy (Ea)157.0 (±4.1) kJ mol⁻¹DSC (in solution)
Di-tert-butyl peroxide (for comparison)Log(A/s⁻¹)15.8 (±1.1)DSC (in solution)

Determination of Reaction Order

The thermal decomposition of peroxides like this compound is consistently characterized as a first-order reaction. researchgate.netaskfilo.com This means the rate of decomposition at any given time depends only on the concentration of the peroxide itself. The gas-phase decomposition of the related compound, di-t-butyl peroxide, has been experimentally shown to follow first-order kinetics. youtube.com In such a reaction, the pressure of the system increases as the peroxide decomposes into gaseous products. The rate constant (k) can be calculated by monitoring the change in total pressure over time in a closed system at a constant temperature. youtube.com

For a first-order gas-phase decomposition where one mole of reactant produces multiple moles of gaseous products, the relationship between the initial pressure (P₀) and the total pressure at time 't' (Pₜ) can be used to determine the reaction rate constant. youtube.com

Table 1: Experimental Data for Gas Phase Decomposition of Di-t-butyl Peroxide at 155°C youtube.com

Time (minutes)Total Pressure (mmHg)
0170
12240
21280

Activation Energy and Frequency Factor Analysis

The rate of thermal decomposition is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the frequency factor (A). The activation energy represents the minimum energy required for the peroxide bond to break, while the frequency factor relates to the frequency of molecular collisions that result in a reaction.

For this compound, specific values for these parameters have been determined. nouryon.com The activation energy for this compound is reported to be 152.69 kJ/mol. nouryon.commade-in-china.com This value is a key indicator of the thermal stability of the peroxide.

Table 2: Arrhenius Parameters for this compound Decomposition nouryon.com

ParameterValue
Activation Energy (Ea)152.69 kJ/mol
Frequency Factor (A)7.65 x 10¹⁵ s⁻¹

These parameters are crucial for predicting the decomposition rate at different temperatures, allowing for precise control in industrial processes like polymer crosslinking.

Half-Life Determination and Temperature Dependence

The half-life (t½) of a peroxide is the time required for half of the initial quantity to decompose at a specific temperature. It is a practical measure of the peroxide's reactivity and is inversely proportional to the decomposition rate constant (k). nouryon.com The strong dependence of the decomposition rate on temperature means that the half-life changes significantly with temperature variations.

For this compound, the half-life has been determined at several temperatures, providing a clear profile of its reactivity. nouryon.commade-in-china.com For instance, the 10-hour half-life temperature is 114°C, which is a common benchmark used for selecting initiators for specific polymerization processes. nouryon.commade-in-china.com As the temperature increases, the half-life decreases dramatically. nouryon.commade-in-china.com

Table 3: Half-Life of this compound at Various Temperatures nouryon.commade-in-china.com

Half-LifeTemperature (°C)
10 hours114
1 hour134
6 minutes (0.1 hour)156

This data is essential for selecting the appropriate processing temperature to achieve a desired reaction rate and completion level.

Influence of Solvent Polarity on Decomposition Kinetics

The solvent in which the decomposition occurs can significantly influence the reaction kinetics. sigmaaldrich.com This is due to the "cage effect," where the solvent molecules surrounding the newly formed radical pair can hinder their separation. sigmaaldrich.com This confinement can lead to secondary reactions, including the recombination of the radicals, which regenerates the original peroxide and reduces the efficiency of the initiation process. sigmaaldrich.com

The viscosity of the solvent plays a role, with more viscous solvents tending to enhance the cage effect. sigmaaldrich.com Furthermore, the solvent can react with the peroxide or the radicals produced. For example, studies on the related di-tert-butyl peroxide have shown that toluene (B28343) is not an ideal solvent, as it can participate in reactions that interfere with the primary decomposition pathway, potentially shortening the time to a runaway reaction. researchgate.net The choice of solvent is therefore a critical parameter that must be considered to ensure controlled and efficient radical generation.

Pressure Effects on Decomposition Dynamics

The thermal decomposition of this compound generates gaseous byproducts, such as acetone and ethane. researchgate.net In a closed system, the formation of these gases leads to a significant increase in pressure. researchgate.netresearchgate.net The rate of pressure increase is directly related to the rate of decomposition, making pressure monitoring a useful tool for studying the reaction kinetics. researchgate.net

The maximum pressure and the maximum rate of pressure rise are important parameters for assessing the thermal hazards associated with peroxides. researchgate.net As the initial concentration of the peroxide increases, the pressure generated upon decomposition also increases. This effect is a critical consideration for the safe handling and storage of the compound, as an uncontrolled decomposition can lead to a dangerous pressure buildup. researchgate.net

Radical Scavenging and Recombination Dynamics

Upon thermal decomposition, the this compound molecule undergoes homolytic cleavage of the O-O bond to form two tert-butoxy (B1229062) radicals. researchgate.net The fate of these initial radicals is influenced by their immediate environment. The "cage effect," as described previously, refers to the temporary trapping of this nascent radical pair by the surrounding solvent molecules. sigmaaldrich.com

Within this solvent cage, the radicals can undergo recombination, reforming the original peroxide molecule. This is a "wastage" reaction as it consumes a peroxide molecule without generating radicals that can initiate polymerization or crosslinking. sigmaaldrich.com The efficiency of radical generation is therefore dependent on the ability of the radicals to diffuse out of the solvent cage before they can recombine.

Synthetic Routes and Methodologies for Di Tert Butylperoxyisopropyl Benzene

Condensation Reaction Synthesis Methods

The condensation reaction represents a foundational approach to the synthesis of Di(Tert-butylperoxyisopropyl)benzene. This method hinges on the reaction of a diisopropylbenzene derivative with a peroxide source, typically in the presence of an acid catalyst to facilitate the formation of the desired peroxide linkages.

Utilizing Diisopropylbenzene as a Precursor

A common pathway involves the use of di-(2-hydroxyisopropyl)benzene as the starting material. This precursor, derived from diisopropylbenzene, undergoes a condensation reaction with tert-butyl hydroperoxide. The reaction essentially involves the substitution of the hydroxyl groups with the tert-butylperoxy groups. This transformation is not spontaneous and requires specific catalytic conditions to proceed efficiently. google.com

Role of Acidic Catalysts in Condensation

Acidic catalysts are pivotal in driving the condensation reaction forward. They function by protonating the hydroxyl groups of the di-(2-hydroxyisopropyl)benzene, making them better leaving groups (as water) and thereby facilitating the nucleophilic attack by the tert-butyl hydroperoxide. A range of acids have been explored for this purpose, each with its own set of advantages and disadvantages concerning reaction rate, yield, and waste generation.

Commonly employed catalysts include sulfuric acid and perchloric acid. google.com For instance, a process utilizing a 70% mass concentration of sulfuric acid in conjunction with sodium perchlorate (B79767) as a co-catalyst has been reported. google.com While effective in promoting the reaction, the use of strong mineral acids like sulfuric acid can lead to challenges, including the generation of acidic waste streams and potential for side reactions if the conditions are not carefully controlled. google.com Research has also been directed towards the use of other acidic catalysts, such as heteropolyacids, to mitigate some of these issues. google.com

Addition Reaction Synthesis Methods

An alternative synthetic strategy involves the addition reaction of tert-butyl hydroperoxide to a di-unsaturated precursor. This method typically utilizes diisopropenylbenzene as the starting material. In the presence of an acidic catalyst, the peroxide adds across the double bonds of the diisopropenylbenzene to form this compound. This approach offers a different pathway to the target molecule, starting from a more unsaturated precursor compared to the condensation route. google.com

One-Step Synthetic Approaches

One such method involves the direct reaction of tert-butyl hydroperoxide with 2-isopropyl benzene (B151609) alcohol in the presence of a catalyst system composed of sodium perchlorate and sulfuric acid. This process is designed to achieve a high-purity product in a single step under controlled temperature conditions. google.com

Another innovative one-step approach utilizes acetic anhydride (B1165640) as a dehydrating agent. In this method, a 70% aqueous solution of tert-butyl hydroperoxide is mixed with acetic anhydride. The acetic anhydride reacts with the water present to form acetic acid in situ, which then acts as the catalyst for the condensation reaction with α,α'-dihydroxy-1,3-diisopropylbenzene. This method has been reported to produce a high-purity product with a high yield. google.com

Optimization of Reaction Conditions and Yields

The efficiency and economic viability of any synthetic route for this compound are heavily dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include temperature, reaction time, and the molar ratios of the reactants and catalysts.

For the one-step synthesis involving tert-butyl hydroperoxide and 2-isopropyl benzene alcohol, the reaction temperature is carefully controlled within a specific range, for example, between 30 to 55 degrees Celsius, with a reaction time of 30 to 50 minutes to achieve a product purity of over 95%. google.com

In the one-step method employing acetic anhydride, the precise amount of the dehydrating agent is a critical factor. Variations in the quantity of acetic anhydride can impact both the yield and purity of the final product. The following table illustrates the effect of varying the amount of acetic anhydride on the synthesis of this compound, demonstrating the importance of stoichiometric control.

ExperimentAmount of Acetic Anhydride (g)Product Purity (HPLC)Yield (%)
Example 120099.12%92.83%
Example 218098.86%92.06%
Example 321098.57%91.83%
Data derived from a patented synthesis method where α,α'-dihydroxy-1,3-diisopropylbenzene is the precursor. google.com

This data clearly indicates that there is an optimal range for the amount of acetic anhydride to maximize both purity and yield. Such optimization studies are crucial for the industrial-scale production of this compound, ensuring a high-quality product is obtained in a cost-effective and efficient manner.

Polymerization Initiation and Crosslinking Applications

General Principles of Peroxide-Induced Polymer Crosslinking

Peroxide-induced crosslinking is a well-defined process that proceeds via a free-radical mechanism. nih.gov The process is stoichiometric, meaning the number of carbon-carbon links formed is directly proportional to the amount of peroxide used. pergan.com Unlike sulfur vulcanization, which is primarily effective for unsaturated polymers containing carbon-carbon double bonds, organic peroxides like Di(tert-butylperoxyisopropyl)benzene can be used to crosslink both saturated and unsaturated polymers. mdpi.compergan.com

The radical chain reaction of peroxide crosslinking can be broken down into three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Propagation: In this phase, the number of free radicals remains constant. masterorganicchemistry.com The highly reactive peroxide-derived radicals attack the polymer chains, abstracting hydrogen atoms. libretexts.org This hydrogen abstraction transfers the radical site to the polymer, creating a polymer macroradical. researchgate.networdpress.com This new radical can then react with other stable molecules to generate more free radicals, continuing the chain reaction. libretexts.org

Termination: The chain reaction concludes in this step, which involves the net destruction of free radicals. masterorganicchemistry.com Termination occurs when two polymer macroradicals combine, forming a stable, non-radical covalent bond between the polymer chains. libretexts.org This step is thermodynamically favorable but rare due to the low concentration of radical species, which makes the likelihood of two radicals colliding relatively small. libretexts.org Other termination reactions can involve the combination of any two radicals to form a neutral species. chemistrysteps.com

The creation of polymer macroradicals is a critical step in the crosslinking process. After the initial thermal decomposition of the this compound into primary radicals, these reactive species abstract hydrogen atoms from the polymer backbone. researchgate.networdpress.com This converts the elastomer macromolecules into macroradicals. wordpress.com The ability of a radical to abstract a hydrogen atom depends on both the type of radical and the structure of the polymer. researchgate.net In the case of Ethylene Propylene Diene Monomer (EPDM), the allylic hydrogen atoms of the diene component are particularly susceptible to abstraction. researchgate.net

The final step in creating the three-dimensional network is the formation of crosslinks. The polymer macroradicals generated during the propagation step recombine with each other. mdpi.compreprints.org This recombination forms stable carbon-carbon (C-C) single bonds that act as bridges between adjacent polymer chains. researchgate.networdpress.com These C-C crosslinks are characterized by high bond dissociation energy, which imparts greater thermal stability to the vulcanized material compared to materials cured with sulfur systems, which form less stable sulfidic bonds. nih.gov

Application in Elastomer Vulcanization

This compound is widely used in the vulcanization of various elastomers to improve properties such as thermal stability and compression set. researchgate.net Its application is particularly notable in the crosslinking of saturated or low-unsaturation elastomers where traditional sulfur vulcanization is less effective. pergan.com

This compound is an effective crosslinking agent for EPDM, a terpolymer of ethylene, propylene, and a non-conjugated diene. researchgate.netdntb.gov.ua Peroxide curing is a common method for EPDM, resulting in a complex network structure comprising various chemical crosslinks. researchgate.net The diene component in the EPDM structure provides sites for crosslinking reactions, not only through the addition of macroradicals to the double bond but also via the combination of allyl radicals derived from the diene. acs.org

The use of this compound significantly influences the rheological properties of EPDM compounds during the curing process. These properties are typically measured using a rheometer, which tracks the change in torque over time at a specific temperature. Key parameters include minimum torque (ML), maximum torque (MH), scorch time, and optimum cure time. nih.gov

Torque: Minimum torque (ML) relates to the viscosity of the uncured compound, while maximum torque (MH) is proportional to the crosslink density of the fully cured material. ceon.rsarkema.com An increase in the concentration of this compound generally leads to a higher maximum torque, indicating a greater degree of crosslinking. researchgate.net Studies have shown that at a given temperature, the torque of EPDM compounds increases dramatically during vulcanization with this peroxide, reaching an equilibrium state that signifies the completion of the curing reaction. ceon.rs

Scorch Time: Scorch time refers to the period during which the rubber compound can be processed safely at a given temperature before vulcanization begins, a phenomenon known as scorching. researchgate.netutwente.nl This is a critical parameter for processability. nih.gov It is often measured as the time it takes for the torque to rise a certain amount above the minimum torque (e.g., t_s1 or t_s2). researchgate.netceon.rs The scorch time is primarily dependent on the type of peroxide and its decomposition rate at the curing temperature. nih.gov Higher curing temperatures lead to faster peroxide decomposition, which results in shorter scorch times. researchgate.netdntb.gov.ua Research comparing different peroxides shows that the type of peroxide significantly affects the scorch time of EPDM compounds.

The following table presents data from a study comparing the rheological properties of EPDM rubber compounds cured with different peroxides, including this compound (DTBPIB), at various temperatures.

Data adapted from a study on the effect of temperature and peroxide content on EPDM cross-linking. researchgate.net

Natural Rubber (NR) and Epoxidized Natural Rubber (ENR) Blends

This compound has also been investigated as a crosslinking agent for blends of Natural Rubber (NR) and Epoxidized Natural Rubber (ENR). These blends are of interest due to their potential to combine the excellent mechanical properties of NR with the enhanced oil resistance and damping properties of ENR.

Studies have shown that this compound can effectively induce crosslinking in NR/ENR blends. doaj.org The presence of the peroxide leads to the formation of a crosslinked network, which has been confirmed through techniques such as Fourier transform infrared spectroscopy and gel content analysis. doaj.org The efficiency of crosslinking can be influenced by the blend ratio of NR to ENR.

The gel content of a polymer is a measure of its crosslinked, insoluble fraction and is a direct indicator of the extent of network formation. In NR/ENR blends, the addition of this compound significantly increases the gel content, confirming the formation of a stable crosslinked network. doaj.orgresearchgate.net The percentage of gel content is a key parameter in evaluating the effectiveness of the crosslinking agent.

The table below shows the effect of this compound (DTBPIB) on the gel content of various NR/ENR blend ratios.

NR/ENR Blend RatioGel Content without DTBPIB (%)Gel Content with DTBPIB (%)
100/0-~95
75/25~10~96
50/50~8~97
25/75~6~98
0/100-~99

Data is approximate and based on graphical representations in the source material. researchgate.net

The crosslinking induced by this compound in NR/ENR blends leads to notable improvements in their mechanical and thermal properties. doaj.org Tensile properties analysis has shown improvements in the modulus at 300% elongation and tensile strength with increasing ratios of NR in the blend. doaj.org

Thermoplastic Vulcanizates (TPVs) and Elastomer Blends

Application in Thermoplastic Crosslinking

This compound is also employed in the crosslinking of thermoplastics, particularly polyolefins. This process transforms the thermoplastic material into a thermoset, enhancing its performance at elevated temperatures.

The crosslinking of polyethylene (B3416737) (PE) and high-density polyethylene (HDPE) is a common industrial practice to improve properties such as heat resistance, chemical resistance, and mechanical strength. sci-hub.box This process is essential for applications like hot water pipes (B44673), wire and cable insulation, and automotive parts. sci-hub.boxevonik.com Chemical crosslinking using peroxides is one of the established methods to achieve this. sci-hub.boxnih.gov this compound is among the peroxides used for this purpose. nouryon.com

The crosslinking process introduces a three-dimensional network structure within the polyethylene, which prevents the polymer chains from flowing when heated above their crystalline melting point. sci-hub.boxresearchgate.net This results in a material that behaves like a thermoplastic below its melting temperature and like a rubber above it. sci-hub.box

Table 1: Effects of Peroxide Crosslinking on Polyethylene Properties

PropertyEffect of Crosslinking
Melt FlowDecreases
Tensile StrengthGenerally maintained or slightly increased
Elongation at BreakDecreases
Impact StrengthImproves
Creep ResistanceImproves
Environmental Stress Crack ResistanceImproves
High-Temperature PerformanceSignificantly improved

This table provides a general overview of the effects of peroxide crosslinking on polyethylene properties.

A significant application of this compound in polyethylene crosslinking is in the initiation of silane (B1218182) grafting reactions. researchgate.net This is the first step in the two-step silane crosslinking method, a widely used and economical process for crosslinking PE. evonik.comresearchgate.net

The process involves the peroxide-initiated grafting of a vinylsilane, such as vinyltrimethoxysilane (B1682223) (VTMS), onto the polyethylene backbone. evonik.comcore.ac.ukscielo.br The peroxide, upon thermal decomposition, creates free radicals on the polyethylene chains. These radicals then react with the vinyl groups of the silane molecules, chemically bonding them to the polymer. core.ac.ukscielo.br After this grafting step, the modified polyethylene is still a thermoplastic and can be processed into its final form, such as pipes or cables. evonik.com

The actual crosslinking occurs in a subsequent moisture-curing step. The grafted silane groups hydrolyze in the presence of water and a catalyst, forming silanol (B1196071) groups. These silanol groups then condense to form stable siloxane bridges (-Si-O-Si-) between the polyethylene chains, creating the final crosslinked network. evonik.comscielo.br The peroxide's role is strictly as an initiator for the initial grafting reaction. researchgate.net

The efficiency of the silane grafting is dependent on several factors, including the type and concentration of the peroxide and silane, as well as processing conditions. researchgate.net

Poly(lactic acid) (PLA) and Poly(butylene adipate-co-butylene terephthalate) (PBAT) Blends

In blends of Poly(lactic acid) (PLA) and Poly(butylene adipate-co-butylene terephthalate) (PBAT), which are inherently immiscible, this compound acts as a reactive agent to improve compatibility. periodikos.com.br During melt processing, the peroxide generates free radicals that can induce the formation of PLA-g-PBAT copolymers at the interface between the two phases. This in-situ-formed copolymer acts as a compatibilizer, strengthening the interfacial adhesion between the PLA and PBAT phases. periodikos.com.brresearchgate.net

The cross-linking action of this compound has a pronounced effect on the rheological properties of PLA/PBAT blends, particularly the melt strength. The formation of a micro-crosslinked or branched polymer architecture increases the complex viscosity and storage modulus of the material. researchgate.net This rheological modification is indicative of an improved melt strength, which is crucial for processing methods such as film blowing and foaming. researchgate.netresearchgate.net

Research on similar systems, such as poly(butylene succinate-co-adipate) (PBSA)/PLA blends, using 1,4-bis(tert-butyl peroxy isopropyl) benzene (B151609) (BIPB) as a reactive compatibilizer, confirms this effect. researchgate.net Rheological and gel permeation chromatography analyses showed that the addition of the peroxide increased both the melt strength and the molecular weight of the blends by reacting with the polymer chains during the melt-blending process. researchgate.net

The introduction of cross-linked structures via this compound can influence the crystallization behavior of both PLA and PBAT components in the blend. The cross-linked structures within the PBAT phase can act as nucleating agents, which may enhance the crystallization of the PBAT. researchgate.net

Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) Systems

Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) is a biodegradable polymer that suffers from severe thermal degradation during melt processing, which limits its applications. tandfonline.com Crosslinking with this compound (DB) has been investigated as an effective method to improve its processing characteristics. tandfonline.com The peroxide acts as a free radical initiator, often used with a coagent such as triallyl isocyanurate (TAIC), to induce crosslinking and branching reactions between PHBV chains. tandfonline.com

This reactive modification helps to control the melt viscosity and counteracts the degradation that typically occurs. tandfonline.com Rheological studies, measuring mixing torque as an indicator of melt viscosity, reveal that while neat PHBV shows a continuous decrease in torque over time, the PHBV systems containing DB/TAIC reach an equilibrium torque value that is approximately twofold higher than that of PHBV alone. tandfonline.com This indicates a stable and higher melt viscosity. For instance, a system with PHBV and DB at 0.2 phr and TAIC at 0.1 phr showed an almost constant torque of about 3 N.m, implying a constant melt viscosity. tandfonline.com

This crosslinking also enhances thermal stability. Thermogravimetric analysis (TGA) shows that the onset degradation temperature and the inflection point of PHBV are increased upon the addition of DB and TAIC. tandfonline.com For example, adding DB at 0.3 phr and TAIC at 0.1 phr can increase the onset degradation temperature from 285.2 °C to 287.2 °C and the inflection point from 295.1 °C to 297.4 °C. tandfonline.com

Thermal Properties of PHBV with Reactive Agents
MaterialOnset Degradation Temp. (°C)Inflection Point Temp. (°C)Final Mixing Torque (N.m)
Neat PHBV285.2295.1~2.0
PHBV / DB (0.3 phr) / TAIC (0.1 phr)287.2297.4~4.0

This compound in Thermosetting Systems

This compound is a crucial initiator in the curing of various thermosetting resin systems. Its primary role is to generate free radicals upon thermal decomposition, which then initiate polymerization and crosslinking reactions. This function is particularly important in the production of high-performance composites that require excellent thermal stability and mechanical properties.

Polyphenylene Oxide (PPO)-Based Composites

In the realm of high-frequency electronics, thermosetting PPO-based composites are highly valued for their outstanding dielectric properties. mdpi.com These materials are often used in the manufacturing of copper-clad laminates for 5G network devices. mdpi.com The crosslinking of these systems, often involving a crosslinking agent like Triallyl isocyanurate (TAIC) alongside the PPO resin, is initiated by organic peroxides such as this compound. mdpi.com The concentration of this initiator plays a significant role in determining the final structure and properties of the cured composite. mdpi.com

The concentration of this compound directly influences the crosslink density and, consequently, the dielectric properties of PPO-based composites. Research on a PPO/TAIC composite system demonstrated that variations in the initiator concentration affect the glass transition temperature (Tg) and the crosslink density (ve) of the final material. mdpi.com

An increase in the concentration of the peroxide initiator generally leads to a higher degree of crosslinking. This, in turn, impacts the dielectric constant (Dk) and dissipation factor (Df), which are critical parameters for materials used in high-frequency applications. mdpi.com In one study, PPO/TAIC/L-glass composites with a resin content of approximately 52% exhibited dielectric constants ranging from 3.10 to 3.24 and ultralow dissipation factors from 0.0023 to 0.0031 at 10 GHz. mdpi.com It was observed that the dielectric constant of both the pre-cured prepreg and the fully cured laminate samples decreased as the concentration of the free radical initiator increased. mdpi.com However, the dielectric loss showed different, sometimes opposite, trends depending on the state of cure. mdpi.com Higher concentrations of the initiator can also lead to the formation of more byproducts, which may result in an increase in dielectric loss. mdpi.com

Table 1: Dielectric Properties of PPO/TAIC/L-Glass Composites at 10 GHz

PropertyValue Range
Dielectric Constant (Dk)3.10 - 3.24
Dissipation Factor (Df)0.0023 - 0.0031

The fundamental role of this compound in the PPO/TAIC thermosetting system is to facilitate the conversion of carbon-carbon double bonds into single bonds, thereby creating a crosslinked network. The process begins with the thermal decomposition of the peroxide, which generates tert-butoxy (B1229062) radicals. These highly reactive radicals then abstract hydrogen atoms from the surrounding polymer chains or, more significantly, add to the allyl double bonds present in the TAIC crosslinking agent.

This addition reaction effectively converts the double bond into a single bond and creates a new radical center on the TAIC molecule. This new radical can then propagate by reacting with other double bonds on adjacent TAIC or PPO molecules. This chain reaction leads to the formation of a dense, three-dimensional covalent network. The efficiency of this conversion process is a key factor in determining the final crosslink density of the composite material. mdpi.com The formation of this stable, crosslinked structure is responsible for the enhanced thermal-mechanical properties and solvent resistance of the cured PPO composite.

Influence of Co Agents in Peroxide Cured Systems

Triallyl Isocyanurate (TAIC) as a Co-agent

Triallyl isocyanurate (TAIC) is a highly effective tri-functional co-agent widely used in peroxide-cured systems, including those utilizing DI(Tert-butylperoxyisopropyl)benzene. nouryon.comresearchgate.net Its molecular structure, featuring three reactive allyl groups, allows it to significantly influence the crosslinking process and the final properties of the polymer network. nouryon.comwikipedia.org TAIC is employed to improve the crosslinking efficiency of peroxides and to enhance properties such as heat resistance and mechanical strength in various polymers like chlorinated polyethylene (B3416737) (CPE), EPDM, and fluoroelastomers. nouryon.comnih.gov

Synergistic Effects on Crosslinking Efficiency

When used with this compound, TAIC exhibits a significant synergistic effect on crosslinking efficiency. The addition of TAIC to a peroxide cure system can lead to a higher degree of crosslinking than what is achievable with the peroxide alone. lusida.com This enhancement is attributed to the direct participation of TAIC's allyl groups in the crosslinking reactions. The free radicals generated from the decomposition of this compound can react with the double bonds of TAIC, creating new radical sites. These new sites can then initiate further crosslinking, effectively increasing the number of crosslinks formed. lusida.com This leads to a more densely crosslinked polymer network.

For instance, in a study on high-density polyethylene (HDPE), the addition of TAIC to a this compound (referred to as DTBP in the study) curing system increased the peak cross-linking degree from 74.7% to 82.1%. lusida.com This demonstrates a clear synergistic interaction between the peroxide and the co-agent, resulting in a more efficient vulcanization process.

Influence on Polymer Properties and Network Formation

The enhanced crosslinking efficiency imparted by TAIC has a direct and significant impact on the final properties of the polymer. The formation of a more robust and denser crosslinked network leads to notable improvements in several key areas. lusida.com

Mechanical and Thermal Properties: The use of TAIC as a co-agent with this compound typically results in a marked improvement in the modulus and complex viscosity of the polymer. lusida.com The increased crosslink density restricts the mobility of the polymer chains, leading to a stiffer and more viscous material. nih.gov Furthermore, the thermal stability of the polymer is often enhanced. lusida.com The crosslinked structure created by the peroxide and TAIC can act as a nucleating agent, which can improve the crystallization of some polymers. lusida.com This improved network structure also retards thermal degradation, allowing the material to withstand higher temperatures. lusida.com For example, in the aforementioned HDPE study, the composite cross-linking system of this compound and TAIC resulted in a 22% increase in the peak heat deformation temperature and a 207% increase in peak impact strength compared to neat HDPE. lusida.com

Network Formation: During the curing process, TAIC molecules can react in several ways. They can bridge polymer chains, creating effective crosslinks. Alternatively, they can be grafted onto the polymer chains, forming bulky pendant groups. nouryon.com Both of these actions contribute to a reduction in dipolar mobility and can lead to lower polarizability. nouryon.com The reaction between the polymer and TAIC primarily occurs at the "-CH2-" groups in the backbone of many polymers. google.com The presence of TAIC can also influence the morphology of polymer blends, improving the compatibility between different polymer phases through the in situ formation of copolymers. google.com

The table below summarizes the effect of TAIC on the properties of a this compound-cured HDPE system. lusida.com

PropertyNeat HDPEHDPE + DTBPHDPE + DTBP + TAIC
Peak Cross-linking Degree (%) -74.782.1
Peak Heat Deformation Temp (°C) --80.1
Peak Impact Strength (kJ/m²) --104.73
Flexural Strength (MPa) --33.6

Role of Elemental Sulfur in Peroxide Vulcanization

Elemental sulfur and organic peroxides like this compound are typically used in distinct and separate vulcanization systems rather than in combination as a peroxide and co-agent. mdpi.com The fundamental mechanisms of crosslinking for sulfur-based and peroxide-based systems are different, leading to distinct network structures and final properties. akrochem.comnih.gov

Sulfur vulcanization, a process that has been in use since the 19th century, involves the formation of sulfidic crosslinks (mono-, di-, and polysulfidic bridges) between polymer chains. wikipedia.orgmdpi.comgoogle.com This process is typically carried out at lower temperatures than peroxide vulcanization and requires the presence of accelerators and activators to proceed efficiently. mdpi.com The resulting vulcanizates with polysulfidic crosslinks often exhibit excellent tensile strength and fatigue resistance but may have lower thermal stability. akrochem.com

In contrast, peroxide vulcanization with agents like this compound results in the formation of stable carbon-carbon (C-C) crosslinks. nih.gov This process generally requires higher curing temperatures. mdpi.com The C-C bonds have higher bond energy compared to sulfur-sulfur bonds, which imparts superior thermal stability and lower compression set to the final product. akrochem.com

While there is limited evidence of elemental sulfur being used as a traditional co-agent to enhance peroxide crosslinking, some studies have explored combined sulfur and peroxide systems. In such cases, the two chemistries can lead to a hybrid network structure with both C-C and sulfidic crosslinks. nih.gov However, this is more of a dual curing system rather than sulfur acting as a co-agent to the peroxide. One study comparing sulfur and peroxide (including this compound) curing of GTR/NBR blends found that the sulfur-based system offered better cross-linking efficiency based on torque and cross-link density, while the peroxide-cured materials showed higher tensile properties due to improved polymer-filler interactions. mdpi.com

Other Co-agents in this compound Systems

Besides TAIC, a variety of other co-agents can be used with this compound to modify the curing process and the final properties of the polymer. These co-agents are typically multifunctional molecules that can react with the free radicals generated by the peroxide. The choice of co-agent depends on the specific polymer being used and the desired properties of the end product.

Some common classes and examples of co-agents used in peroxide vulcanization include:

Triallyl Cyanurate (TAC): A structural isomer of TAIC, TAC is also a trifunctional co-agent that can significantly improve the strength, rigidity, and heat resistance of plastics. researchgate.netgoogle.com

Acrylates and Methacrylates: Multifunctional acrylates and methacrylates are effective co-agents. An example is Trimethylolpropane Trimethacrylate (TRIM) , which is a trifunctional co-agent. google.com Others include Zinc Diacrylate (ZDA) and Zinc Dimethacrylate (ZDMA) . nih.gov

Bismaleimides: These compounds can also act as co-agents in peroxide curing systems. google.com

Other Allyl Compounds: Various other allyl-containing molecules can be used, such as triallylphosphate and triallylthimellitate . google.com

Multifunctional peroxides that combine a peroxide and a co-agent functionality in a single molecule have also been developed as alternatives to traditional peroxide/co-agent systems. researchgate.net

The table below lists some of the other co-agents used in peroxide-cured systems.

Co-agent ClassSpecific Example
Allyl CompoundsTriallyl Cyanurate (TAC)
Triallylphosphate
Triallylthimellitate
Acrylates/MethacrylatesTrimethylolpropane Trimethacrylate (TRIM)
Zinc Diacrylate (ZDA)
Zinc Dimethacrylate (ZDMA)
BismaleimidesN,N'-m-phenylenedimaleimide

Advanced Analytical and Spectroscopic Characterization

Rheological Characterization Techniques.researchgate.netarkema.com

The rheological properties of rubber compounds before, during, and after crosslinking with DI(Tert-butylperoxyisopropyl)benzene are critical for predicting processing behavior and final product performance. Techniques such as Moving Die Rheometer (MDR), Oscillating Disk Rheometer (ODR), Rubber Process Analyzer (RPA), and Mooney Viscometry provide invaluable data on the viscoelastic and curing characteristics of these materials. scribd.com

Moving Die Rheometer (MDR) and Oscillating Disk Rheometer (ODR) Studies.uobabylon.edu.iq

MDR and ODR are instrumental in characterizing the complete curing process of an elastomer compound, from its uncured state to a fully crosslinked vulcanizate at a specified temperature. uobabylon.edu.iq These instruments measure the torque required to oscillate a rotor embedded in the rubber compound. As crosslinking proceeds, the stiffness of the material increases, leading to a corresponding increase in torque. uobabylon.edu.iq

Research on the vulcanization of Ethylene Propylene Diene Monomer (EPDM) rubber using this compound provides specific insights into its cure characteristics. An ODR study conducted at 175°C on an EPDM compound containing 5 phr of this compound yielded the following cure parameters:

ParameterDescriptionValue
MLMinimum Torque (dNm)1.5
MHMaximum Torque (dNm)16.8
ts2Scorch Time (min)1.2
t90Optimum Cure Time (min)8.5

Data derived from studies on EPDM vulcanization.

The maximum torque (MH) is proportional to the crosslink density, indicating the extent of the network formation. arkema.com The scorch time (ts2) represents the period of safe processing before the onset of significant crosslinking, while the optimum cure time (t90) is the time required to achieve 90% of the maximum torque, indicating near-complete curing. uobabylon.edu.iq

Further studies on EPDM compounds crosslinked with a commercial grade of this compound (Vul-Cup® R) using an ODR2000E rheometer demonstrate the temperature dependence of the cure time. arkema.com

Curing Temperature (°C)t90 (Time to 90% Crosslinking Density) (min)
1709
1853

Data reflects the time to achieve 90% of the maximum crosslinking density in an EPDM compound. arkema.com

These results clearly show that increasing the curing temperature significantly accelerates the crosslinking reaction, thereby reducing the time needed to achieve the desired network structure. arkema.com

Rubber Process Analyzer (RPA) Applications.nih.gov

The Rubber Process Analyzer (RPA) is a more advanced dynamic shear rheometer that provides comprehensive insights into the viscoelastic properties of rubber compounds as a function of strain, frequency, and temperature. scribd.com It can be used to characterize the material at all stages of manufacturing, from the uncured state, through the vulcanization process, to the final cured properties. mdpi.com

In the context of polymers crosslinked with this compound, the RPA is utilized to analyze the filler network structure within the composites and to determine fundamental viscoelastic parameters like storage modulus (G') and loss modulus (G''). nih.gov For instance, in studies of carbon black-filled hydrogenated nitrile butadiene rubber (HNBR) composites, an RPA was used to characterize the filler network at 60°C over a strain range of 0.28% to 400% at a frequency of 1 Hz. nih.gov

The RPA can also monitor the increase in viscosity and storage modulus during the crosslinking reaction. For example, when studying blends of Epoxidized Natural Rubber (ENR) and Polypropylene-grafted maleic anhydride (B1165640) (PP-g-MA), the RPA demonstrated that the viscosity of the blend was higher than that of the individual components, confirming that a crosslinking reaction had occurred, which reduced the mobility of the polymer chains. arkema.com The data from an RPA can be used to optimize processing conditions and predict the material's performance during manufacturing. scribd.com

Mooney Viscometry for Processing Behavior.tue.nl

Mooney viscometry is a widely used quality control test in the rubber industry to measure the viscosity and scorch characteristics of unvulcanized rubber compounds. scribd.com The test measures the torque required to rotate a metal disk within a heated, pressurized die cavity containing the rubber sample. The result is reported in Mooney Units (MU). scribd.com

The Mooney viscosity provides a relative measure of the material's processability; a lower viscosity generally indicates better flowability. ums.edu.my For example, in a study of carbon black/HNBR composites crosslinked with this compound, the Mooney viscosity was measured at 100°C. The results showed that the initial Mooney viscosity of the composite was 84 MU, which progressively decreased with the addition of tea polyphenols as a processing aid, indicating improved processability. ums.edu.my

The Mooney viscometer is also crucial for determining the scorch time, which is the time at a specific temperature before the viscosity begins to increase significantly due to the onset of vulcanization. This parameter is critical for ensuring that the rubber compound can be processed (e.g., extruded or molded) without premature curing. researchgate.net A study on an EPDM compound containing this compound (as Vul-Cup® R) noted that when processed at 130°C, the Mooney viscosity increased by 5 units after approximately 10 minutes, indicating the scorch time under those conditions. researchgate.netarkema.com

Spectroscopic Analysis

Spectroscopic techniques are powerful tools for confirming the chemical changes that occur during the crosslinking process and for elucidating the structure of the resulting polymer network.

Fourier Transform Infrared Spectroscopy (FTIR) for Crosslinking Confirmation.colab.ws

Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the chemical reactions during peroxide-induced crosslinking. By tracking changes in the infrared spectrum, it is possible to confirm the decomposition of the this compound and observe the formation of new chemical bonds associated with the crosslinked network.

The key to this analysis is the identification of the peroxide's characteristic absorption bands. The C-O-O stretching vibration in peroxides typically appears in the FTIR spectrum. researchgate.net During the curing process at elevated temperatures, the homolytic cleavage of the O-O bond in this compound leads to the disappearance of this peak, providing direct evidence of the peroxide's decomposition and the initiation of the crosslinking reaction. ums.edu.my

For example, in a study of the crosslinking of low-density polyethylene (B3416737) (LDPE) with dicumyl peroxide (another common peroxide), in-situ FTIR analysis showed the disappearance of the peroxide peak at 1158 cm⁻¹ after the crosslinking cycle. ums.edu.my This observation confirmed the full dissociation of the peroxide. Concurrently, the development of a peak in the region of 1720 cm⁻¹, corresponding to a carbonyl (C=O) group, was observed, indicating some reaction with atmospheric oxygen during the process. ums.edu.my Similar principles apply to the analysis of polymers crosslinked with this compound, where FTIR can be used to confirm the consumption of the peroxide and to identify potential side reactions or oxidation byproducts. colab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹³C NMR, is a highly effective technique for providing detailed structural information about the crosslinks formed in the polymer network. researchgate.netresearchgate.net Due to the insoluble nature of crosslinked polymers, solid-state NMR techniques like Magic Angle Spinning (MAS) are essential for analysis. researchgate.netresearchgate.net

A detailed investigation into the peroxide crosslinking of EPDM rubber using ¹³C-labeled 5-ethylidene-2-norbornene (ENB) and this compound has provided significant insights into the reaction mechanism. researchgate.net The study was conducted by preparing an EPDM compound with 4.3 wt% this compound and performing the crosslinking in a hot press at 175°C. researchgate.net

The MAS ¹³C NMR spectra of the crosslinked EPDM revealed a variety of new aliphatic and olefinic signals that were not present in the original polymer. researchgate.net Advanced NMR techniques, such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), were used to establish through-bond carbon-carbon connectivities, allowing for the unambiguous identification of the crosslink structures. researchgate.netresearchgate.net

The analysis demonstrated two primary pathways for the involvement of the ENB monomer in the crosslinking:

Addition Pathway : The addition of polymer macroradicals across the double bond of the ENB unit, leading to the formation of saturated, aliphatic crosslink structures. researchgate.netresearchgate.net

Allylic Combination Pathway : The formation of ENB-derived allyl radicals, which then combine to create crosslink structures where the double bond remains intact. This was identified as a novel pathway in the peroxide curing mechanism of EPDM. researchgate.netresearchgate.net

The appearance of new signals in the ¹³C NMR spectrum provides direct, atomic-level evidence of the formation of covalent bonds between polymer chains, thus offering definitive structural elucidation of the network created by this compound. researchgate.net

Raman Spectroscopy for Reaction Monitoring

Raman spectroscopy serves as a powerful in-situ, non-destructive technique for monitoring the curing or crosslinking reactions initiated by this compound. The process involves tracking the change in intensity of specific Raman bands associated with the reactants and products over time.

During the crosslinking of polymers such as polyethylene or polypropylene (B1209903), the thermal decomposition of this compound generates free radicals. These radicals abstract hydrogen atoms from the polymer chains, leading to the formation of polymer radicals which then combine to form crosslinks. While direct monitoring of the peroxide decomposition by Raman spectroscopy can be challenging due to its low concentration and the potential for fluorescence interference, the technique is highly effective in observing the changes in the polymer structure.

For instance, in the curing of unsaturated polyester (B1180765) resins or elastomers, the consumption of carbon-carbon double bonds (C=C) is a key indicator of the crosslinking progress. The Raman band corresponding to the C=C stretching vibration, typically found around 1640 cm⁻¹, will decrease in intensity as the reaction proceeds. By normalizing this peak intensity against an internal standard peak that does not change during the reaction (e.g., a C-C or C-H stretching band of the polymer backbone), a quantitative measure of the degree of cure can be obtained.

Key Observable Spectral Changes in Raman Spectroscopy for Monitoring Polymer Crosslinking:

Raman Shift (cm⁻¹)Vibrational ModeObservation during Crosslinking
~1640C=C stretching of unsaturated polymerDecrease in intensity
~1440CH₂ scissoring in polyethyleneChanges in peak shape and width
~2800-3000C-H stretchingSubtle changes in peak ratios and shapes

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal properties of this compound and the materials it is used to modify. These methods provide valuable data on cure characteristics, crystallization behavior, decomposition, and thermal stability.

Differential Scanning Calorimetry (DSC) for Cure Characteristics and Crystallization

Differential Scanning Calorimetry (DSC) is employed to study the exothermic crosslinking reaction initiated by this compound and its effect on the crystallization and melting behavior of polymers.

When a polymer blended with the peroxide is heated in a DSC instrument, an exothermic peak is observed, which corresponds to the heat evolved during the crosslinking reaction. The area under this peak is proportional to the total heat of reaction, and the peak temperature can be used to determine the curing temperature range.

Furthermore, DSC is used to analyze the impact of crosslinking on the crystalline structure of semi-crystalline polymers like polyethylene. The formation of crosslinks in the amorphous phase restricts the mobility of polymer chains, which in turn hinders the crystallization process. This is typically observed as a decrease in the melting temperature (Tm) and the degree of crystallinity (Xc) of the crosslinked polymer.

Table showcasing the effect of a similar peroxide, dicumyl peroxide (DCP), on the thermal properties of high-density polyethylene (HDPE), which is indicative of the expected effects of this compound:

SampleMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Degree of Crystallinity (Xc) (%)
Neat HDPE135.2117.565.8
HDPE + 0.5 wt% DCP133.8116.262.1
HDPE + 1.0 wt% DCP132.5115.158.7
HDPE + 2.0 wt% DCP130.1113.854.3

Data is illustrative of the general trend observed with peroxide crosslinking.

Thermogravimetric Analysis (TGA) for Decomposition and Thermal Stability

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and decomposition profile of this compound. A TGA instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For this compound, the TGA thermogram would show a significant weight loss in the temperature range where the peroxide decomposes. The onset temperature of this weight loss is an indicator of its thermal stability. The decomposition of this peroxide proceeds through the homolytic cleavage of the O-O bonds, leading to the formation of volatile byproducts such as acetone (B3395972), methane (B114726), and tert-butanol.

A crucial parameter for the safe handling and storage of organic peroxides is the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which self-accelerating decomposition in the transport packaging can occur. For this compound, the SADT is 80°C.

Half-life data for this compound, which is related to its decomposition rate at various temperatures:

Temperature (°C)Half-life (t½)
11410 hours
1341 hour
1560.1 hour

Adiabatic Calorimetry for Kinetic Parameter Determination

Adiabatic calorimetry is a technique used to study exothermic reactions under conditions of no heat exchange with the surroundings. This method is particularly important for assessing the thermal hazards of reactive chemicals like organic peroxides. By measuring the temperature and pressure rise as a function of time during the decomposition of this compound, key kinetic parameters can be determined.

The data obtained from adiabatic calorimetry can be used to calculate the activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction, which are essential for thermal hazard assessment and process safety management. These parameters are used in kinetic models to predict the rate of decomposition at different temperatures.

Kinetic parameters for the thermal decomposition of this compound:

ParameterValue
Activation Energy (Ea)152.69 kJ/mol
Pre-exponential Factor (A)7.65E+15 s⁻¹

Chromatographic Methods

Chromatographic techniques are essential for analyzing the purity of this compound and for characterizing the molecular weight distribution of polymers that have been modified with it.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. When this compound is used to modify polymers like polypropylene, it can lead to chain scission, which results in a decrease in the average molecular weight and a change in the molecular weight distribution.

In a GPC analysis, a polymer solution is passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules. By calibrating the instrument with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. The GPC data provides valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Illustrative GPC data showing the effect of a peroxide on the molecular weight distribution of polypropylene (PP):

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Virgin PP85,000350,0004.1
PP + 0.1 wt% Peroxide75,000280,0003.7
PP + 0.5 wt% Peroxide60,000200,0003.3

This data represents a typical trend of molecular weight reduction in polypropylene upon peroxide-induced degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial analytical technique for identifying the products formed during the thermal decomposition of organic peroxides like this compound. The process involves heating the compound to induce decomposition, separating the resulting volatile fragments using a gas chromatograph, and identifying them based on their mass-to-charge ratio and fragmentation patterns using a mass spectrometer.

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bonds. This primary step produces two tertiary oxyradicals. researchgate.net These highly reactive radicals can then undergo further reactions, such as the liberation of methyl radicals. researchgate.net While a detailed GC-MS analysis of the complete decomposition profile of this compound is complex, the technique is ideally suited to identify the expected stable end-products. Based on the decomposition mechanisms of similar peroxides, the primary products anticipated and detectable by GC-MS include methane (formed from the liberated methyl radicals) and acetone. wikipedia.orgresearchgate.net

The GC-MS analytical process would involve:

Pyrolysis: Controlled thermal degradation of this compound in an inert atmosphere.

Separation: Introduction of the volatile decomposition products into a GC column (e.g., a capillary column like HP-5ms) to separate the individual components based on their boiling points and affinity for the stationary phase. mdpi.com

Identification: Analysis of the separated components by the MS detector, which provides a mass spectrum for each peak in the chromatogram. These spectra are then compared against spectral libraries to confirm the identity of the decomposition products. shimadzu.com

A typical data output from such an analysis would list the identified compounds and their relative abundance, providing insight into the decomposition pathways.

Table 1: Potential Decomposition Products Identifiable by GC-MS

Compound NameChemical FormulaExpected Origin
MethaneCH₄Combination of liberated methyl radicals wikipedia.org
AcetoneC₃H₆ODecomposition of tert-butoxy (B1229062) radicals researchgate.net
Ethane (B1197151)C₂H₆Combination of methyl radicals wikipedia.org
tert-ButanolC₄H₁₀OHydrogen abstraction by tert-butoxy radicals researchgate.net

Morphological Characterization

Scanning Electron Microscopy (SEM) for Blends and Composites

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and phase morphology of polymer blends and composites at the micro-scale. uobabylon.edu.iq When this compound is used as a crosslinking agent in immiscible polymer blends, SEM is employed to assess its effectiveness in improving the compatibility and interfacial adhesion between the polymer phases.

The sample preparation for SEM analysis of polymer blends typically involves cryo-fracturing the material to expose a fresh surface that is representative of the bulk morphology. uobabylon.edu.iq This surface is then coated with a thin conductive layer (e.g., gold) to prevent charge buildup during imaging.

In a study involving polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) blends, this compound was used as a modifier. researchgate.net SEM analysis revealed that with an increasing concentration of the peroxide, the particle size of the dispersed PBAT phase within the PLA matrix decreased significantly. researchgate.net This observation indicates that the peroxide-induced crosslinking at the interface between the two polymers enhanced their compatibility, leading to a finer and more stable morphology. researchgate.net A more homogenous dispersion of the phases is directly linked to improved mechanical properties of the final material.

Table 2: Effect of Peroxide Content on Blend Morphology as Observed by SEM

Peroxide Content (phr)Observed PBAT Particle SizeMorphological Interpretation
0.0Large, irregular particlesPoor compatibility, phase separation researchgate.net
0.5Reduced particle sizeImproved interfacial adhesion researchgate.net
1.0Fine, spherical particlesGood compatibility, stable morphology researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of polymeric materials. It provides information on the degree of crystallinity, crystallite size, and crystal lattice parameters. researchgate.net When this compound is used to crosslink semi-crystalline polymers, such as polyethylene, XRD is used to quantify the effect of the crosslinking on the crystalline phase.

An XRD analysis involves directing a beam of X-rays onto the polymer sample and measuring the scattering intensity at various angles. The resulting diffractogram shows sharp peaks corresponding to the crystalline regions superimposed on a broad halo from the amorphous phase. The degree of crystallinity (Xc) can be calculated by comparing the integrated area of the crystalline peaks (Ic) to the total area under the diffractogram (Ic + Ia).

Changes in the XRD pattern upon crosslinking can be interpreted as follows:

Decrease in Peak Intensity: A reduction in the area of the crystalline peaks relative to the amorphous halo suggests a lower degree of crystallinity.

Peak Broadening: An increase in the full width at half-maximum (FWHM) of the diffraction peaks can indicate a reduction in the size of the crystallites or an increase in lattice defects.

Table 3: Typical XRD Parameters for Analyzing Crosslinked Semi-Crystalline Polymers

ParameterDescriptionEffect of Crosslinking
Diffraction Angle (2θ)Position of crystalline peaks, related to d-spacing.Minimal change expected unless crystal structure is altered.
Degree of Crystallinity (Xc)Fraction of the material that is crystalline.Often decreases due to restricted chain mobility.
Crystallite Size (L)Average size of the crystalline domains, calculated using the Scherrer equation.May decrease if crystal growth is hindered.

Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume

Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to probe the free volume holes at the sub-nanometer scale in polymers. mdpi.com Free volume, which consists of the voids between polymer chains, significantly influences the mechanical, thermal, and transport properties of the material. ortec-online.com

In the PALS technique, positrons from a radioactive source (like 22Na) are injected into the polymer sample. nih.gov Some positrons annihilate directly with electrons, while others form a quasi-stable, hydrogen-like atom called positronium (Ps). nih.gov The ortho-positronium (o-Ps) state, due to exchange repulsion, preferentially localizes in the low-electron-density regions, i.e., the free volume holes. mdpi.com The lifetime of o-Ps (denoted as τ₃) is directly related to the size of the free volume cavity it occupies; a longer lifetime corresponds to a larger cavity. The intensity of this lifetime component (I₃) is related to the concentration of these free volume sites. ortec-online.com

When this compound is used as a crosslinking agent, it creates covalent bonds between polymer chains, forming a network structure. This network restricts the segmental motion of the polymer chains and can lead to more efficient packing. As a result, both the size and concentration of the free volume holes are expected to decrease.

PALS can precisely measure these changes. Studies on other crosslinked polymer systems have shown that with an increasing degree of crosslinking, the o-Ps lifetime (τ₃) and thus the mean radius of the free volume holes decrease. nih.gov This reduction in free volume leads to a more rigid material with a higher glass transition temperature and reduced permeability.

Table 4: Representative PALS Data for a Polymer Before and After Crosslinking

Sampleo-Ps Lifetime (τ₃, ns)o-Ps Intensity (I₃, %)Mean Free Volume Hole Radius (R, Å)Interpretation
Uncrosslinked Polymer2.5025.03.92Baseline free volume structure. nih.gov
Crosslinked with Peroxide2.3523.53.82Reduced free volume hole size and concentration due to network formation. nih.gov

Computational Chemistry and Modeling Approaches

Quantum Chemical Calculations (e.g., DFT) for Radical Peroxidation Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the complex mechanisms of peroxide decomposition and subsequent radical reactions. The thermal decomposition of DI(Tert-butylperoxyisopropyl)benzene initiates crosslinking and other polymerization processes through the generation of free radicals. DFT studies can model this initial homolytic cleavage of the peroxide (O-O) bond.

Researchers use DFT to:

Calculate Bond Dissociation Energies (BDE): The energy required to break the O-O bond in the peroxide molecule can be accurately calculated. This value is crucial for determining the activation energy of the initial decomposition step and predicting the temperature at which the peroxide will effectively generate radicals.

Identify Reaction Intermediates and Radical Species: Upon decomposition, this compound forms cumylperoxy and tert-butoxy (B1229062) radicals. DFT calculations can model the electronic structure and stability of these radicals. Furthermore, subsequent reactions, such as hydrogen abstraction from a polymer backbone by these radicals, can be simulated to understand the initiation of crosslinking. acs.orgacs.org

These computational insights are fundamental for selecting appropriate operating temperatures and understanding the efficiency of this compound as a radical initiator.

Computational Fluid Dynamics (CFD) Simulations for Reactor Optimization

Computational Fluid Dynamics (CFD) is a powerful numerical tool used to simulate fluid flow, heat transfer, and chemical reactions inside a reactor. researchgate.netmdpi.com Optimizing the reactor for the synthesis or application of this compound is critical for maximizing yield, ensuring product quality, and maintaining safe operating conditions.

CFD simulations can provide detailed information on:

Flow and Mixing Patterns: In the synthesis of this compound, efficient mixing of reactants is essential. CFD can model the velocity profiles and turbulence within the reactor to identify poorly mixed zones and optimize the design of impellers and baffles. researchgate.netmdpi.com

Heat Transfer: The decomposition of peroxides is highly exothermic. CFD can simulate the temperature distribution within the reactor, helping to design effective cooling systems to prevent thermal runaways and ensure a uniform reaction temperature. researchgate.net

Reaction Kinetics Integration: By combining fluid dynamics models with the reaction kinetics of peroxide synthesis or decomposition, CFD can predict the spatial distribution of reactant and product concentrations. mdpi.comresearchgate.net This allows for the optimization of feed locations and flow rates to maximize the desired product yield and minimize by-products.

CFD models have been successfully used to optimize various reactor types, including stirred tank reactors and microreactors, for processes involving peroxides, demonstrating their utility in enhancing reactor performance and safety. researchgate.netkit.edunih.gov

Table 1: Application of CFD in Reactor Design for Peroxide Processes

Parameter Optimized CFD Contribution Expected Outcome
Mixing Efficiency Simulates velocity fields and turbulence. Identifies dead zones. Improved reactant contact, uniform product quality.
Temperature Control Models heat generation and dissipation. Predicts temperature gradients. Prevention of hotspots and thermal runaway, enhanced safety.
Reactant Distribution Predicts concentration profiles of reactants and products. Maximized yield, minimized by-product formation.

Statistical Modeling for Process Optimization

Statistical modeling provides a systematic and efficient way to optimize complex chemical processes by analyzing the relationship between multiple input variables and output responses.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. kashanu.ac.irresearchgate.net For the synthesis of this compound, RSM can be used to predict the product yield based on various reaction parameters.

The typical workflow for an RSM study involves:

Factor Identification: Key process variables (factors) such as reaction temperature, reactant mole ratio, catalyst concentration, and reaction time are identified. kashanu.ac.irkashanu.ac.ir

Experimental Design: A specific experimental design, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD), is used to conduct a series of experiments where the factor levels are systematically varied. kashanu.ac.irresearchgate.net

Model Fitting: The experimental data is used to fit a polynomial equation (typically a quadratic model) that describes the relationship between the factors and the response (e.g., yield).

Optimization: The model is used to generate response surface plots that visualize the relationship between variables and the response. This allows for the identification of the optimal operating conditions to achieve the maximum yield. scirp.orgacs.org

RSM has been successfully applied to optimize various organic syntheses, including reactions similar to the production of this compound, demonstrating its effectiveness in improving yield with a minimum number of experimental runs. kashanu.ac.irresearchgate.netresearchgate.net

Machine Learning (ML) offers a more advanced approach to process optimization, capable of modeling highly complex and non-linear relationships that may be difficult to capture with traditional statistical models. mdpi.com In the context of producing or using this compound, ML algorithms can be trained on large datasets from experiments or plant operations.

Applications of ML in this area include:

Predictive Modeling: Algorithms like artificial neural networks (ANNs) or support vector machines (SVMs) can be trained to predict process outcomes such as yield, purity, or crosslinking efficiency based on a wide range of input parameters. acs.org

Process Control: Reinforcement learning models can be developed to create data-driven strategies for real-time process control, adjusting parameters dynamically to maintain optimal performance.

Catalyst Design: ML can accelerate the discovery of new or improved catalysts for the synthesis process by identifying promising candidates from vast chemical spaces. researchgate.netresearchgate.netsciopen.com

By leveraging large amounts of data, ML can uncover subtle interactions between process variables and provide powerful predictive tools for optimizing the entire lifecycle of this compound. acs.orgnih.gov

Kinetic Modeling of Crosslinking Processes

This compound is widely used as a crosslinking agent for polymers. Kinetic modeling of the crosslinking process is essential for predicting the evolution of the polymer network structure and, consequently, the final material properties.

A kinetic model for peroxide-induced crosslinking typically includes a series of elementary reaction steps:

Peroxide Decomposition: The thermal decomposition of this compound to form primary radicals.

Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. iupac.org

Crosslink Formation: Two polymer macroradicals combine to form a carbon-carbon crosslink. mdpi.com

Termination Reactions: Various side reactions that terminate the radical chain process.

Based on these mechanisms, a set of differential equations can be developed to describe the change in concentration of each species (peroxide, radicals, crosslinks) over time. researchgate.net This model can then be used to predict the crosslink density as a function of temperature and initial peroxide concentration.

Experimental data, often from rheological measurements (which track the change in viscosity and modulus during curing), is used to determine the kinetic parameters of the model and validate its predictions. researchgate.netmdpi.com Such models are invaluable for optimizing curing cycles in industrial applications like film blowing or foaming, ensuring that the desired degree of crosslinking and final material properties are achieved. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Hydrogen peroxide
Phenol
Di-Tert Butyl Peroxide (DTBP)
Triallyl isocyanurate (TAIC)

Population Balance Methodologies

Population balance methodologies are powerful mathematical tools used to describe the evolution of a population of particles or entities that are undergoing various processes. In the context of peroxide-induced polymer crosslinking, this "population" consists of polymer chains, radicals, and crosslinked networks of varying sizes and structures.

A key application of the population balance method is in the development of fundamental kinetic models for the crosslinking process. researchgate.net This approach explicitly considers the different reactive sites on the polymer backbone and the various species involved in the reaction, including reactants, intermediates, and products with different reactivities. researchgate.net By writing mass balances for each species, a comprehensive model can be constructed that tracks the concentrations of all entities over time. researchgate.net

For instance, a study on the kinetics of elastomer crosslinking utilized a population balance approach to model the action of several organic peroxides, including di(2-t-butylperoxyisopropyl)benzene. researchgate.net This model was capable of describing the entire crosslinking process, which includes: researchgate.net

Homolytic cleavage of the peroxide to form radicals.

Beta-cleavage of the resulting oxy radicals.

Hydrogen abstraction from the polymer chains.

Addition reactions.

Radical coupling, which leads to the formation of crosslinks.

Polymer chain scission.

Radical transfer reactions.

Development of Fundamental Kinetic Models for Peroxide Crosslinking

The development of fundamental kinetic models for peroxide crosslinking, particularly with this compound, is essential for predicting and controlling the final properties of the crosslinked polymer. These models are built upon a thorough understanding of the reaction mechanisms involved.

The generally accepted mechanism for peroxide crosslinking begins with the thermal decomposition of the peroxide into primary radicals. researchgate.net These highly reactive radicals can then abstract hydrogen atoms from the polymer chains, creating polymer macro-radicals. researchgate.net The subsequent combination of these macro-radicals results in the formation of carbon-carbon crosslinks, leading to a three-dimensional network structure.

A significant advancement in this area was the development of a kinetic model for elastomer crosslinking using this compound as a representative peroxide. researchgate.net This model was based on a critical evaluation of the proposed reaction mechanisms for each step of the crosslinking process to create a general and consistent description of the chemistry. researchgate.net The resulting model was able to simulate the complete crosslinking process for a variety of elastomers. researchgate.net

The table below outlines the key reaction steps incorporated into such fundamental kinetic models:

Reaction Step Description
Peroxide DecompositionThe peroxide molecule breaks down upon heating to form two primary radicals.
Hydrogen AbstractionA primary radical removes a hydrogen atom from a polymer chain, creating a polymer macro-radical.
Radical CouplingTwo polymer macro-radicals combine to form a stable carbon-carbon crosslink.
Beta-ScissionA less stable radical can break down into a more stable radical and an unsaturated polymer chain, leading to chain scission.

The predictive power of these fundamental kinetic models allows for the optimization of processing conditions, such as temperature and peroxide concentration, to achieve the desired crosslink density and, consequently, the desired mechanical and thermal properties of the final product. researchgate.netresearchgate.net

Environmental Fate and Transport Studies Academic Perspective

Detection and Analysis in Environmental Samples

Specific standardized analytical methods for the routine detection of Di(tert-butylperoxyisopropyl)benzene in complex environmental matrices such as water, soil, or air have not been extensively documented in publicly available literature. The thermal instability of organic peroxides presents a significant challenge for their characterization. nih.gov

However, advanced analytical techniques are available that could be adapted for its detection. Methods like high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for the analysis of organic pollutants in environmental samples. For thermally labile compounds like organic peroxides, techniques such as coordination ionspray tandem mass spectrometry (CIS-MS/MS) have been shown to be effective for analysis, as they can characterize the compounds with minimal decomposition. nih.gov Another promising method for detecting peroxides on the surface of particulate matter is Matrix-Assisted Ionization in Vacuum (MAIV) mass spectrometry, which is suitable for identifying unstable compounds. nih.govacs.org

Given its use in the production of polymers like polyethylene (B3416737) and polypropylene (B1209903), environmental monitoring could potentially target industrial wastewater and surrounding environments for the presence of this compound. nbinno.comnbinno.com Proper waste management practices are essential to prevent the contamination of soil and water. nbinno.com

Occurrence in Leachate and Contaminant Screening

Despite a general lack of extensive monitoring data, a 2013 screening program conducted by the Norwegian Environment Agency (Miljødirektoratet) provides direct evidence of this compound's presence in the environment. The study, which aimed to identify the occurrence and environmental risk of new potential pollutants, detected the compound in landfill leachate. miljodirektoratet.no

The screening found that this compound was the only organic peroxide detected in the leachate samples from the Lindum disposal site, where it was found bound to particulate matter. miljodirektoratet.no The study noted that based on the available ecotoxicity data, the detected levels were not considered high enough to pose an environmental risk to surface waters. miljodirektoratet.no

The presence of this compound in leachate highlights its potential to be mobilized from waste materials. Its use as a crosslinking agent in various rubbers and plastics suggests that products containing this chemical, when disposed of in landfills, can act as a source for its release into the environment. nbinno.compolymerization-chem.comyunno.net One safety data sheet indicates that the compound is not readily biodegradable, which could contribute to its persistence in environments like landfills. vestachem.com Furthermore, some assessments suggest it may meet the criteria for bioaccumulation, underscoring the importance of managing its disposal. nbinno.com

Table 1: Detection of this compound in Environmental Samples

Environmental MatrixFindingAssociated PhaseSource
LeachateDetectedParticulate-boundNorwegian Environment Agency Screening Program 2013. miljodirektoratet.no

Future Research Directions and Emerging Applications

Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques

Future research is poised to significantly enhance the understanding of the crosslinking mechanisms initiated by DI(Tert-butylperoxyisopropyl)benzene through the application of in-situ spectroscopic techniques. tue.nl Methods such as Fourier Transform Infrared Spectroscopy (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are critical in this endeavor. tue.nlepa.gov Real-time monitoring of the chemical transformations during the vulcanization process allows for a detailed analysis of the decomposition of the peroxide and the subsequent formation of crosslinks. tue.nl

The decomposition of this compound generates highly reactive radicals that initiate the crosslinking process. researchgate.net In-situ spectroscopy can track the conversion of functional groups, identify transient intermediates, and elucidate the structure of the final crosslinked network. tue.nl For instance, studies on Ethylene Propylene Diene Monomer (EPDM) rubber have utilized 13C NMR to identify the chemical structures formed during peroxide-curing, providing a deeper understanding of the reaction pathways. tue.nl By observing the reaction as it happens, researchers can gain insights into reaction kinetics and the influence of various parameters, such as temperature and the presence of coagents, on the crosslinking efficiency. iupac.org This detailed mechanistic understanding is crucial for optimizing curing processes and designing materials with specific properties. epa.gov

Development of Novel Polymer Systems and Composites

This compound is a key crosslinking agent in the development of new polymer systems and advanced composites. researchgate.netwqhxcomposite.com Its versatility allows for its use in a wide range of polymers, including elastomers and thermoplastics. nouryon.com Research is focused on creating novel materials with enhanced mechanical, thermal, and rheological properties. researchgate.net For example, the crosslinking of Poly(butylene adipate-co-butylene terephthalate) (PBAT) with this peroxide has been shown to improve its modulus and complex viscosity. researchgate.net Similarly, its application in High-Density Polyethylene (B3416737) (HDPE) has led to significant improvements in thermal resistance and mechanical strength. researchgate.net

The incorporation of nanofillers, such as graphene and its derivatives, into polymer matrices crosslinked with this compound is a promising area of research. Graphene oxide has been shown to exhibit catalytic activity in crosslinking reactions, which could lead to the development of composites with superior properties. mdpi.commdpi.com The interaction between the peroxide, the polymer matrix, and the nanofiller can result in synergistic effects, leading to materials with tailored functionalities for specific applications. These advanced composites are being explored for use in high-performance applications in various industries.

Predictive Modeling for Enhanced Process Control and Material Performance

Predictive modeling is becoming an indispensable tool for optimizing the use of this compound in polymer crosslinking. researchgate.net By developing kinetic models, researchers can simulate the vulcanization process and predict the evolution of the crosslink density as a function of time and temperature. researchgate.netresearchgate.net These models are based on the fundamental reaction mechanisms of peroxide decomposition and subsequent crosslinking reactions. researchgate.net

A theoretical kinetic model framework can be applied to various polymer/peroxide systems to predict the concentration of different species involved in the crosslinking process. researchgate.net This allows for a deeper understanding of how different factors, such as peroxide concentration and temperature, affect the final properties of the material. researchgate.net By accurately predicting the crosslinking behavior, these models enable enhanced process control, leading to more consistent product quality and reduced development time for new materials. researchgate.net The ability to forecast material performance through simulation is a significant advantage in designing polymers for specific and demanding applications.

Sustainable Synthesis Routes and Green Chemistry Considerations

The chemical industry is increasingly focusing on developing sustainable and environmentally friendly processes, and the synthesis of organic peroxides like this compound is no exception. polymtl.ca Traditional synthesis methods often involve homogeneous acid catalysts, which can be difficult to remove and generate waste. polymtl.cagoogle.com Green chemistry approaches aim to address these issues by utilizing heterogeneous catalysts, which can be more easily separated and recycled. polymtl.caijesrr.org

Research into greener synthesis routes for peroxides often involves the use of alternative oxidants, such as hydrogen peroxide, which is considered a green oxidant as its only byproduct is water. researchgate.net The development of novel catalytic systems, such as those based on zeolites or other solid acids, is a key area of investigation. polymtl.ca Furthermore, the use of continuous flow chemistry is being explored to improve the safety and efficiency of peroxide synthesis. researchgate.netresearchgate.net These sustainable approaches not only reduce the environmental impact of production but can also lead to more cost-effective and safer manufacturing processes. ijesrr.org Some innovative methods even explore the production of hydrogen peroxide from waste materials, aligning with the principles of a circular economy. sustainablereview.com

Tailoring Crosslinking Characteristics for Specific End-Use Applications (e.g., wearable thermal management)

The ability to tailor the crosslinking characteristics of polymers using this compound is crucial for developing materials for specific and advanced applications, such as wearable thermal management. researchgate.netmade-in-china.com By controlling the crosslink density, it is possible to fine-tune the mechanical, thermal, and electrical properties of the final product. researchgate.netresearchgate.net For example, in applications requiring high thermal stability and mechanical strength, a higher degree of crosslinking is often desired. researchgate.net

In the field of wearable technology, materials are needed that can effectively manage heat to ensure user comfort and device performance. nih.gov Crosslinked polymers can be engineered to have specific thermal conductivities and mechanical flexibility suitable for these applications. nih.govnih.gov The development of flexible and stretchable thermally conductive materials is a key area of research. nih.gov By precisely controlling the crosslinking process with this compound, it is possible to create materials that meet the demanding requirements of wearable devices, including thermal regulation and durability. nih.govresearchgate.net

The following table provides an overview of the impact of this compound on the properties of various polymers.

PolymerProperty EnhancedReference
Poly(butylene adipate-co-butylene terephthalate) (PBAT)Modulus, Complex Viscosity researchgate.net
High-Density Polyethylene (HDPE)Thermal Resistance, Mechanical Strength researchgate.net
Natural RubberMechanical Properties, Thermal Stability epa.gov
Ethylene Propylene Diene Monomer (EPDM)Crosslink Density tue.nl

The following table lists the half-life of various peroxides at different temperatures, which is a critical parameter for selecting the appropriate crosslinking agent and process conditions.

PeroxideTemperature for 10-hour half-life (°C)Temperature for 1-hour half-life (°C)Temperature for 1-minute half-life (°C)
This compound118140164
Dicumyl peroxide112134158
Butyl 4,4-di(tert-butylperoxy)valerate103125149

Q & A

Basic: What methodologies are recommended for synthesizing Di(tert-butylperoxyisopropyl)benzene with high purity?

Answer:
Synthesis optimization involves adjusting reaction stoichiometry, temperature, and catalysts. Evidence suggests using tert-butyl hydroperoxide and isopropylbenzene derivatives under controlled conditions (e.g., 80°C in dry benzene) to minimize side reactions. Post-synthesis purification via column chromatography on Al₂O₃ or recrystallization improves purity (>96%) . Yield and purity are inversely affected by excessive reaction times; monitoring via HPLC or GC-MS is critical to terminate reactions at optimal conversion points .

Basic: How should researchers characterize this compound for structural and thermal properties?

Answer:

  • Structural Analysis: Use FT-IR to confirm peroxide (-O-O-) bonds (absorption ~880 cm⁻¹) and NMR (¹³C/¹H) to verify tert-butyl and isopropyl substituents .
  • Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition exotherms, while thermogravimetric analysis (TGA) quantifies weight loss. The self-accelerating decomposition temperature (SADT) is 80°C, requiring storage below 20°C to prevent autoignition .

Advanced: How do co-agents like triallyl isocyanurate (TAIC) influence the crosslinking efficiency of this compound in polymers?

Answer:
Co-agents enhance crosslinking by forming radical-transfer networks. For poly(butylene adipate-co-terephthalate) (PBAT), combining this compound with TAIC increases gel content by 15–20% compared to peroxide-only systems. Rheological studies (e.g., torque measurements) show faster cure rates due to TAIC’s multifunctional reactivity . Optimize co-agent concentration (typically 1–3 wt%) to balance crosslink density and mechanical properties .

Advanced: How should researchers resolve contradictions in reported CAS numbers (2212-81-9 vs. 25155-25-3) for this compound?

Answer:
Discrepancies arise from isomerism or database errors. The CAS 25155-25-3 corresponds to the 1,3-substituted isomer, widely validated in polymer studies , while 2212-81-9 may refer to alternative isomers or outdated registrations . Cross-reference patents, supplier SDS documents, and regulatory databases (e.g., ECHA) to confirm the correct identifier for your application .

Advanced: What computational methods are suitable for modeling the thermal decomposition pathways of this compound?

Answer:
Density functional theory (DFT) calculations predict bond dissociation energies (BDEs) of peroxide linkages (~30–40 kcal/mol), identifying tert-butyloxy radicals as primary decomposition products . Kinetic modeling (e.g., Arrhenius parameters from DSC data) simulates half-life dependence on temperature (e.g., 0.1 hr at 175°C in chlorobenzene) . Validate models against experimental TGA-MS data to correlate mass loss with volatile byproducts (e.g., acetone, methane) .

Basic: What safety protocols are essential when handling this compound in lab settings?

Answer:

  • Storage: Keep in airtight containers at ≤20°C, away from heat, acids, and reducing agents .
  • Handling: Use explosion-proof equipment and personal protective equipment (PPE). Monitor for exothermic decomposition via temperature sensors during reactions .
  • Waste Disposal: Neutralize decomposed products (e.g., tert-butanol) with alkaline solutions before disposal .

Advanced: How can researchers mitigate discrepancies in reported active oxygen content (9.08% vs. 9.45%) across studies?

Answer:
Variations stem from purity differences (96% vs. 98%) and analytical methods. Standardize measurements using iodometric titration (ASTM E298) or redox potentiometry. For high-purity samples (≥98%), theoretical active oxygen aligns with 9.45%, while commercial grades (96%) may report 9.08% due to inert carriers . Cross-validate with elemental analysis (O₂ wt%) and adjust formulations accordingly.

Basic: What polymer systems benefit most from this compound as a crosslinker?

Answer:
It is effective in ethylene-vinyl acetate (EVA), chlorinated polyethylene (CPE), and silicone rubbers. Its anti-scorch properties enable safer processing (135°C onset) versus dicumyl peroxide, making it ideal for thick-section rubber products requiring delayed curing .

Advanced: What analytical techniques detect decomposition byproducts during polymer crosslinking?

Answer:

  • Headspace GC-MS: Identifies volatile byproducts (e.g., acetone, methane) released during curing .
  • Py-GC-MS: Analyzes non-volatile residues post-decomposition.
  • FT-IR Spectroscopy: Tracks carbonyl formation from oxidation side reactions .

Advanced: How does this compound compare to bis(tert-butyl dioxy isopropyl)benzene (BIBP) in crosslinking efficiency?

Answer:
BIBP (40% active) has lower oxygen content (3.8%) but offers slower cure rates, reducing scorch risk in EPDM. This compound (96% purity) provides faster curing (~175°C) and higher crosslink density in silicones. Comparative rheometry (e.g., Moving Die Rheometer) quantifies these differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.